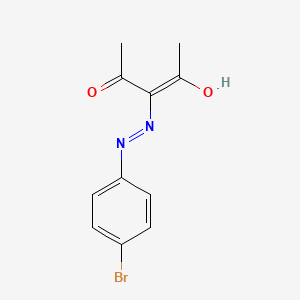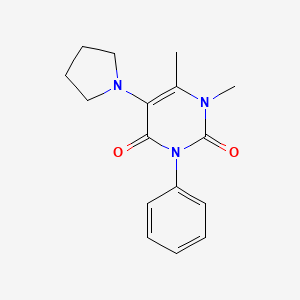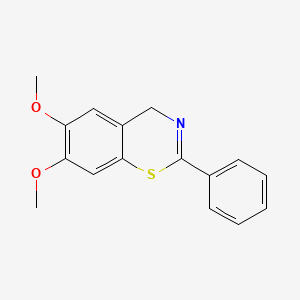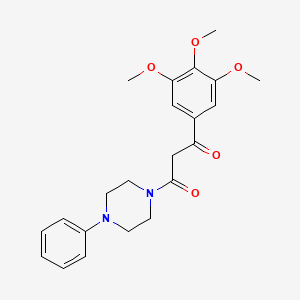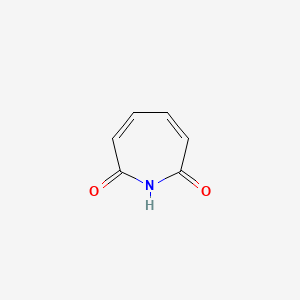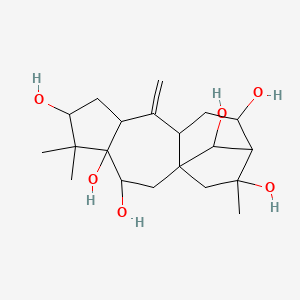
Grayanotox-10-ene-3,5,6,12,14,16-hexol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Grayanotox-10-ene-3,5,6,12,14,16-hexol is a polyhydroxylated cyclic diterpene, part of the grayanotoxin family. These compounds are primarily found in plants of the Ericaceae family, such as Rhododendron, Kalmia, and Leucothoe . Grayanotoxins are known for their neurotoxic properties and can cause poisoning when ingested through contaminated honey or plant material .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of grayanotoxins, including Grayanotox-10-ene-3,5,6,12,14,16-hexol, involves complex multi-step processes. Early studies by Japanese researchers isolated grayanotoxins from Leucothoe grayana . Modern synthetic routes often involve the total synthesis of the compound from simpler organic molecules. For example, Tuoping Luo and collaborators at Peking University reported the total synthesis of grayanotoxin III .
Industrial Production Methods
Industrial production of grayanotoxins is not common due to their toxic nature. extraction from natural sources, such as Rhododendron species, remains a primary method for obtaining these compounds .
Análisis De Reacciones Químicas
Types of Reactions
Grayanotox-10-ene-3,5,6,12,14,16-hexol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions
Common reagents used in the reactions of grayanotoxins include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Grayanotox-10-ene-3,5,6,12,14,16-hexol has several scientific research applications:
Mecanismo De Acción
Grayanotox-10-ene-3,5,6,12,14,16-hexol exerts its effects by interfering with voltage-gated sodium channels in the cell membranes of neurons . It binds to specific receptor sites on these channels, altering their function and leading to neurotoxic effects . This mechanism is similar to other grayanotoxins and is responsible for the symptoms of grayanotoxin poisoning .
Comparación Con Compuestos Similares
Grayanotox-10-ene-3,5,6,12,14,16-hexol is part of a family of grayanotoxins, which includes compounds like:
- Grayanotoxin I
- Grayanotoxin II
- Grayanotoxin III
- Grayanotoxin IV
These compounds share a similar polyhydroxylated cyclic diterpene structure but differ in the positions and types of functional groups attached to the core structure . This compound is unique due to its specific hydroxylation pattern and its effects on sodium channels .
Propiedades
Número CAS |
33880-98-7 |
|---|---|
Fórmula molecular |
C20H32O6 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,12,14,16-hexol |
InChI |
InChI=1S/C20H32O6/c1-9-10-5-12(21)15-16(24)19(10,8-18(15,4)25)7-14(23)20(26)11(9)6-13(22)17(20,2)3/h10-16,21-26H,1,5-8H2,2-4H3 |
Clave InChI |
IHEDDHMJFFWQJA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC2C1(C(CC34CC(C(C3O)C(CC4C2=C)O)(C)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
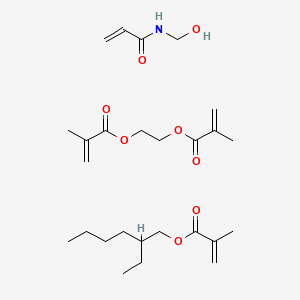
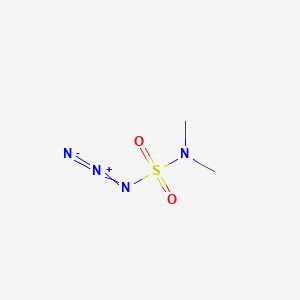
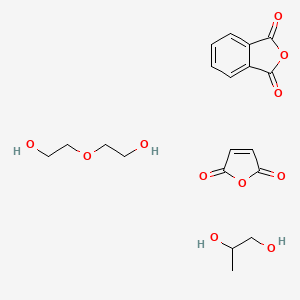
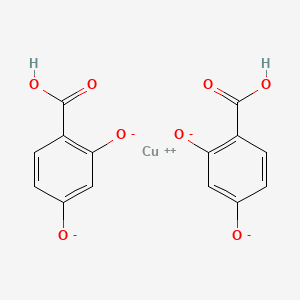
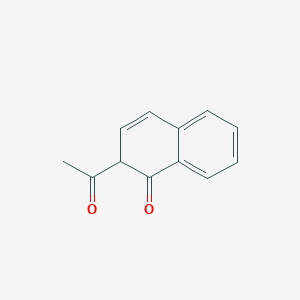
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
